4,5-Dimethylpyrene
Overview
Description
4,5-Dimethylpyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₄. It is a derivative of pyrene, where two methyl groups are substituted at the 4 and 5 positions of the pyrene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethylpyrene typically involves the alkylation of pyrene. One common method is the Friedel-Crafts alkylation, where pyrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to facilitate the substitution of hydrogen atoms at the 4 and 5 positions with methyl groups .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylpyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted pyrene derivatives.
Scientific Research Applications
4,5-Dimethylpyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Research on its interactions with biological molecules helps understand the effects of polycyclic aromatic hydrocarbons on living organisms.
Mechanism of Action
The mechanism of action of 4,5-Dimethylpyrene involves its interaction with molecular targets such as enzymes and receptors. It can intercalate into DNA, affecting gene expression and potentially leading to mutagenic effects. The pathways involved include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to cellular macromolecules .
Comparison with Similar Compounds
Similar Compounds
Pyrene: The parent compound of 4,5-Dimethylpyrene, lacking the methyl substitutions.
1,6-Dimethylpyrene: Another derivative with methyl groups at different positions.
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with significant biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which affects its chemical reactivity and interaction with biological systems. The presence of methyl groups at the 4 and 5 positions can influence its electronic properties and steric interactions, making it distinct from other pyrene derivatives .
Properties
IUPAC Name |
4,5-dimethylpyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-11-12(2)16-8-4-6-14-10-9-13-5-3-7-15(11)17(13)18(14)16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZKPUHBCIHFBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC3=C2C4=C(C=CC=C14)C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496647 | |
Record name | 4,5-Dimethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15679-25-1 | |
Record name | 4,5-Dimethylpyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15679-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dimethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIMETHYLPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5P0PZD3HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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